molecular formula C14H16BrNO6 B1211272 5-溴-3-吲哚基-β-D-半乳糖苷 CAS No. 97753-82-7

5-溴-3-吲哚基-β-D-半乳糖苷

货号 B1211272
CAS 编号: 97753-82-7
分子量: 374.18 g/mol
InChI 键: LINMATFDVHBYOS-MBJXGIAVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Bromo-3-indolyl beta-D-galactopyranoside , commonly known as X-Gal , is a chromogenic substrate used to detect the activity of beta-galactosidase . When this enzyme cleaves X-Gal, it produces an insoluble blue precipitate. X-Gal is widely employed in molecular biology and cloning applications, particularly for identifying lac+ bacterial colonies .


Synthesis Analysis

The synthesis of X-Gal involves the reaction of 3-indolyl-beta-D-galactopyranoside with bromine . The bromination occurs at the 5-position of the indole ring, resulting in the formation of 5-bromo-3-indolyl beta-D-galactopyranoside .


Molecular Structure Analysis

The molecular formula of X-Gal is C14H16BrNO6 , with a molecular weight of 374.18 g/mol . Its chemical structure consists of an indole ring linked to a galactopyranoside moiety. The bromine atom is attached to the 5-position of the indole ring .


Chemical Reactions Analysis

X-Gal serves as a substrate for beta-galactosidase , an enzyme commonly found in lac operon systems. When beta-galactosidase acts on X-Gal, it hydrolyzes the glycosidic bond between the galactopyranoside and the indole ring. This results in the release of galactose and the formation of an insoluble blue product (indigo-blue chromophore) .


Physical And Chemical Properties Analysis

  • Color : The insoluble product formed after enzymatic cleavage is blue .

科学研究应用

    Lac Gene Detection Systems

    • Application : It is used in Lac gene detection systems .
    • Method : In these systems, the substrate is introduced to a sample containing the Lac gene. If the gene is present, it will produce β-galactosidase, which will then interact with the substrate to produce an indigo-blue chromophore .
    • Results : The presence of the blue chromophore indicates the presence of the Lac gene .

    Immunoblotting

    • Application : It is used in immunoblotting applications .
    • Method : In immunoblotting, the substrate is used to detect the presence of specific proteins. The substrate is added to a sample, and if the target protein is present, it will interact with the substrate to produce a blue color .
    • Results : The appearance of the blue color indicates the presence of the target protein .

    Immunocytochemical Applications

    • Application : It is used in immunocytochemical applications .
    • Method : In these applications, the substrate is used to detect the presence of specific proteins in cells. The substrate is added to a sample of cells, and if the target protein is present, it will interact with the substrate to produce a blue color .
    • Results : The appearance of the blue color indicates the presence of the target protein in the cells .

    Histological Applications

    • Application : It is used in histological applications .
    • Method : In these applications, the substrate is used to detect the presence of specific proteins in tissue samples. The substrate is added to a tissue sample, and if the target protein is present, it will interact with the substrate to produce a blue color .
    • Results : The appearance of the blue color indicates the presence of the target protein in the tissue sample .

    Identification of lac- (+) bacterial colonies

    • Application : It is used as a chromogenic substrate that is suitable for identification of lac- (+) bacterial colonies .
    • Method : In this application, the substrate is added to a bacterial culture. If the bacteria are lac- (+), they will produce β-galactosidase, which will interact with the substrate to produce a blue color .
    • Results : The appearance of the blue color indicates the presence of lac- (+) bacterial colonies .

    Confirmation of Transduction

    • Application : It has been used to confirm transduction of Caki-2/LacZ clones .
    • Method : In this application, the substrate is added to a sample containing Caki-2/LacZ clones. If the clones have been successfully transduced, they will produce β-galactosidase, which will interact with the substrate to produce a blue color .
    • Results : The appearance of the blue color indicates successful transduction of the Caki-2/LacZ clones .

    Enzyme-Linked Immunosorbent Assays (ELISAs)

    • Application : It is used in conjunction with glycosidase-conjugated secondary detection reagents in enzyme-linked immunosorbent assays (ELISAs) .
    • Method : In ELISAs, the substrate is added to a sample containing the target antigen. If the antigen is present, it will be bound by the primary antibody, and then by the glycosidase-conjugated secondary antibody. The glycosidase will interact with the substrate to produce a blue color .
    • Results : The appearance of the blue color indicates the presence of the target antigen .

    Molecular Biology Applications

    • Application : It is used for numerous molecular biology applications, including detection of lacZ activity in cells and tissues .
    • Method : In these applications, the substrate is added to a sample of cells or tissues. If the lacZ gene is present, it will produce β-galactosidase, which will interact with the substrate to produce a blue color .
    • Results : The appearance of the blue color indicates the presence of the lacZ gene .

安全和危害

  • Personal Protective Equipment : When handling X-Gal, use appropriate protective gear, including dust masks (type N95) , eyeshields, and gloves .

未来方向

Research on X-Gal continues to explore its applications in various fields, including molecular biology, immunoblotting, immunocytochemistry, and histology. Further investigations may focus on optimizing its use, developing derivatives, and exploring novel applications .

属性

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINMATFDVHBYOS-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE

CAS RN

97753-82-7
Record name 5-Bromo-3-indolyl-beta-galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097753827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE
Reactant of Route 2
5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE
Reactant of Route 3
5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE
Reactant of Route 4
5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE
Reactant of Route 5
5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE
Reactant of Route 6
5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE

Citations

For This Compound
8
Citations
AN Markarian, V IaV, BB Dzantiev… - Bioorganicheskaia …, 1987 - europepmc.org
A simple and convenient technique has been developed for detection of beta-galactosidase from E. coli on nitrocellulose sheets using a mixture of 5-bromoindol-3-yl-beta-D-…
Number of citations: 3 europepmc.org
K Chu, M Kim, KI Park, SW Jeong, HK Park, KH Jung… - Brain research, 2004 - Elsevier
… X gal EM (n=4 per group, P28) was performed on semi-thin serial sections (1 μm) from tissues stained with 5-bromo-3-indolyl-beta-d-galactopyranoside, post-fixed in 2% glutaraldehyde …
Number of citations: 335 www.sciencedirect.com
S Pluchino, A Quattrini, E Brambilla, A Gritti, G Salani… - Nature, 2003 - nature.com
… Light and electron microscopy was performed on semi-thin serial sections (1 µm) from tissues stained with 5-bromo-3-indolyl-beta-d-galactopyranoside, post-fixed in 2% glutaraldehyde …
Number of citations: 304 www.nature.com
I Pérez-Arellano, R Gozalbo-Rovira, AI Martínez… - The Protein …, 2010 - Springer
MCT-1 protein is encoded by an oncogene highly expressed in lymphomas. It is implicated in the interaction with the cap complex of the mRNA, through an RNA binding domain, …
Number of citations: 1 link.springer.com
O Patel, M Surudoi, W Dai, JM Hardy, MJ Roy… - Methods in …, 2022 - Elsevier
The PEAK family of pseudokinases, which comprises PEAK1, PEAK2 and PEAK3, are newly identified scaffolds that dynamically assemble oncogenic signaling pathways known to …
Number of citations: 5 www.sciencedirect.com
J Stano, K Mićieta, K Neubert, M Luckner, H Adam - Die Pharmazie, 2002 - europepmc.org
A simple, rapid and reproducible procedure for the identification of extracellular Californian poppy (Eschscholzia californica Cham.) beta-galactosidase is described using callus …
Number of citations: 5 europepmc.org
F YZ - Enzymologia, 1963 - europepmc.org
… [Determination of beta-galactosidase activity on nitrocellulose plates using 5-bromo-3-indolyl-beta-D-galactopyranoside and tetrazolium salts] …
Number of citations: 2 europepmc.org
L Li - 2002 - kups.ub.uni-koeln.de
Neuregulins are a family of Epidermal Growth Factor (EGF)-like ligands that signal via receptor tyrosine kinases of the ErbB family. First identified as an activity able to promote the …
Number of citations: 1 kups.ub.uni-koeln.de

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